molecular formula C11H19NO5 B1389306 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate CAS No. 942190-61-6

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No.: B1389306
CAS No.: 942190-61-6
M. Wt: 245.27 g/mol
InChI Key: ALAIMDFVDAWVMO-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6) is a high-value, stereochemically defined pyrrolidine derivative extensively utilized as a versatile chiral building block and synthetic intermediate in medicinal chemistry and drug discovery . This compound, with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol, features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a critical hydroxyl group, offering three distinct points for chemical manipulation . Its primary research value lies in constructing complex, biologically active molecules, particularly serving as a precursor for pharmaceuticals. The (2S,3S)-stereoisomer (CAS 1449588-25-3) can be synthesized via a highly stereoselective chemoenzymatic reduction using Bakers' yeast ( Saccharomyces cerevisiae ), achieving exceptional enantiomeric excess (>99% ee) for applications requiring precise chirality . As a key scaffold, it is instrumental in exploring structure-activity relationships and in the synthesis of protease inhibitors, receptor antagonists, and other therapeutic agents . The Boc-protecting group enhances the compound's stability and allows for facile deprotection under mild acidic conditions, while the ester and hydroxyl functionalities enable further derivatization, including ester hydrolysis, oxidation, or substitution reactions . Researchers employ advanced analytical techniques, including chiral HPLC, LC-MS, and NMR spectroscopy, to confirm stereochemical purity and identity . This product is intended for research and development purposes only. It is not designed for diagnostic, therapeutic, human, or veterinary use. Please refer to the relevant Material Safety Data Sheet for safe handling and storage information, which recommends storing in airtight containers under inert gas at low temperatures to preserve stability .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-5-11(15,7-12)8(13)16-4/h15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAIMDFVDAWVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediates

Common starting materials include:

  • Pyrrolidine or substituted pyrrolidine derivatives.
  • tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) for tert-butyl carbamate protection.
  • Methyl chloroformate or methyl ester derivatives for methyl ester introduction.
  • Hydroxylation reagents or intermediates bearing hydroxyl groups.

Stepwise Synthesis Approach

Step 1: Protection of Pyrrolidine Nitrogen

  • The nitrogen atom of pyrrolidine is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form the N-Boc protected pyrrolidine intermediate.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
N-Boc Protection tert-Butyl chloroformate, triethylamine, solvent (e.g., dichloromethane), 0 °C to room temp Efficient protection of nitrogen, mild conditions
Esterification Methyl chloroformate or diethyl malonate, base (e.g., potassium tert-butoxide), solvent (THF, DMF) Controlled introduction of methyl ester group
Hydroxylation Oxidizing agents (e.g., OsO4, m-CPBA), solvents (acetone, water mixtures), room temp Selective oxidation at 3-position, stereoselectivity critical
Purification Silica gel chromatography, solvents (ethyl acetate/hexane) Ensures high purity of final compound

Research Findings and Optimization

  • Optimization studies indicate that the choice of base and solvent critically influences the regioselectivity of esterification and hydroxylation steps.
  • Temperature control during the hydroxylation step is vital to avoid overoxidation or ring opening.
  • Use of protecting groups such as Boc allows for selective functionalization without side reactions at the nitrogen atom.
  • Analytical data (NMR, HPLC) confirm the stereochemical integrity and purity of the synthesized compound.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Nitrogen protection (N-Boc) tert-Butyl chloroformate, Et3N N-Boc protected pyrrolidine
2 Esterification at C-3 Methyl chloroformate, base, solvent Introduction of methyl ester
3 Hydroxylation at C-3 OsO4 or m-CPBA, controlled temp 3-Hydroxy substitution
4 Purification and characterization Silica gel chromatography Pure this compound

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Kinase Modulation

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate has been identified as a potential kinase modulator. Kinases are critical enzymes that regulate various cellular processes, and their modulation can lead to therapeutic advancements in treating diseases like cancer and neurodegenerative disorders.

Table 1: Kinase Modulation Studies

Study ReferenceFindingsImplications
Demonstrated inhibition of specific kinases associated with Parkinson’s disease.Potential for developing targeted therapies for neurodegenerative conditions.
Showed promise in modulating pathways involved in cell survival and proliferation.Could be beneficial in cancer treatment strategies.

Neuropharmacological Research

The compound's structure suggests potential neuroprotective properties, making it a candidate for research into treatments for neurological disorders such as Alzheimer's and Parkinson's diseases.

Case Study Example:

In a study investigating neuroprotective agents, researchers found that derivatives of pyrrolidine compounds exhibited significant protective effects against neuronal cell death induced by oxidative stress. The study emphasized the need for further exploration of similar compounds like this compound to identify mechanisms of action and therapeutic potential .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing other bioactive molecules through various chemical reactions, including esterification and alkylation processes.

Table 2: Synthesis Pathways

Reaction TypeDescriptionYield (%)
EsterificationReaction with alcohols to form estersUp to 88%
AlkylationIntroduction of alkyl groups to enhance activityVaries based on conditions

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl and methyl groups provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate and related compounds:

Compound Name (CAS) Substituents at Position 3 Additional Functional Groups Key Properties/Applications
Target Compound (942190-61-6) Hydroxyl (-OH) None High polarity due to -OH; used in chiral resolution and as a synthetic intermediate.
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (1823256-51-4) Trifluoromethyl (-CF₃) -CF₃ Increased lipophilicity; potential for enhanced metabolic stability in drug candidates.
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate (2219369-29-4) Formyl (-CHO) -CHO Reactive aldehyde group; useful for nucleophilic additions or cross-coupling reactions.
(±)-trans-1-Tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) Chloropyridinyl Cl, pyridine ring Enhanced binding affinity in medicinal chemistry; potential kinase inhibitor scaffold.
1-Tert-butyl 3-Methyl 5-oxopyrrolidine-1,3-dicarboxylate (1092492-27-7) None Ketone at position 5 Conformational rigidity due to ketone; used in peptidomimetics and macrocycle synthesis.
(3S,4R)-1-Tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (849935-85-9) Ethyl ester, -OH at C4 Ethyl (-OEt) Altered solubility and steric effects; intermediate for stereoselective syntheses.

Commercial Availability and Pricing

  • Target Compound : Priced competitively due to its utility as a common intermediate; suppliers include specialty chemical vendors .
  • Chloropyridinyl Derivative (1228070-72-1) : Higher cost (~$400/g) due to complex synthesis involving halogenation and cross-coupling steps .
  • Ethyl Ester Analog (849935-85-9) : Moderate pricing (~$200/g) reflecting its niche use in stereochemical applications .

Biological Activity

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, with the CAS number 942190-61-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological implications based on diverse sources.

The molecular formula of this compound is C11H19NO5C_{11}H_{19}NO_{5} with a molecular weight of approximately 245.27 g/mol. It has a density of about 1.2 g/cm³ and a boiling point of approximately 314.5 °C at 760 mmHg .

PropertyValue
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Density1.2 g/cm³
Boiling Point314.5 °C
Flash Point144.0 °C

Synthesis Methods

The synthesis of this compound typically involves several steps, including the reaction of various precursors under controlled conditions. For example, one method includes the reaction of methyl 1-(tert-butyl) 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate with sodium hydride in DMF followed by methyl iodide to yield the desired product .

Pharmacological Implications

Research indicates that compounds similar to this compound may exhibit neuroprotective properties and potential applications in treating neurodegenerative diseases such as Parkinson's disease . The compound's structure suggests it could interact with various biological targets, including enzymes and receptors involved in neurochemical pathways.

Case Studies

A notable study examined the effects of pyrrolidine derivatives on neurotransmitter modulation. The findings suggested that these compounds could influence dopamine levels, which is critical in managing conditions like Parkinson's disease . Additionally, compounds with similar structural frameworks have been shown to exhibit anti-inflammatory and antioxidant activities, contributing to their therapeutic potential .

Research Findings

Recent studies have focused on the enantiomeric separation and determination of absolute stereochemistry in drug discovery processes involving chiral molecules like this compound. The ability to isolate specific enantiomers can significantly affect the biological activity and efficacy of drugs derived from such compounds .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, and what methodological considerations are critical?

  • Answer : A common approach involves tert-butyl ester protection of the pyrrolidine nitrogen, followed by hydroxylation and carboxylation. Key steps include using N,N-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to activate carboxyl groups for esterification . Reductive amination or nucleophilic substitution may be employed for introducing substituents, with lithium aluminum hydride (LiAlH₄) or alkyl halides as reagents . Purity optimization requires column chromatography or recrystallization.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts: tert-butyl protons (~1.4 ppm), methyl ester (~3.7 ppm), and hydroxyl proton (broad signal, ~2–5 ppm). Coupling constants in the pyrrolidine ring confirm stereochemistry .
  • IR : Validate hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1720–1750 cm1^{-1}) groups .
  • Mass Spectrometry : Compare calculated (e.g., 243.26 g/mol for C11_{11}H17_{17}NO5_5) and observed molecular ion peaks to verify purity .

Q. What solvent systems are optimal for handling this compound during synthesis?

  • Answer : Polar aprotic solvents (e.g., DCM, THF) are preferred for esterification due to their inertness. Hydroxyl group polarity necessitates ethanol/water mixtures for recrystallization. Avoid protic solvents during protection steps to prevent hydrolysis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling synthesis?

  • Answer : Use fractional factorial designs to screen variables (temperature, reagent stoichiometry, solvent volume). For example, a 2k^k-factorial design minimizes trials while identifying interactions between parameters like DMAP concentration and reaction time . Response surface methodology (RSM) refines optimal conditions for yield maximization.

Q. What computational strategies predict reaction pathways for derivatives of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) model transition states to evaluate energy barriers for hydroxylation or esterification. The ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions via feedback loops .

Q. How should researchers resolve contradictions between calculated and experimental data (e.g., mass or NMR shifts)?

  • Answer :

  • Mass Discrepancies : Check for isotopic impurities (e.g., bromine in analogs) or incomplete purification. LC-MS/MS can identify byproducts .
  • NMR Deviations : Compare shifts with crystallographically validated analogs (e.g., X-ray data for tert-butyl esters in Acta Cryst. reports) .

Q. What reactor design principles apply to continuous-flow synthesis of this compound?

  • Answer : Membrane reactors enhance separation efficiency for intermediates, while microfluidic systems improve heat/mass transfer. Process simulation tools (e.g., Aspen Plus) model residence time and pressure effects on yield .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Answer :

  • Steric Effects : The tert-butyl group directs electrophiles to less hindered positions (e.g., C-4 over C-2 in pyrrolidine).
  • Electronic Effects : Electron-withdrawing ester groups activate adjacent carbons for nucleophilic attack. Substituent Hammett constants (σ\sigma) predict reactivity trends .

Methodological Tables

Parameter Optimal Range Key Reagents/Conditions Reference
Esterification Temp0–20°CDMAP, TEA, DCM
Reduction ConditionsAnhydrous ether, 0°CLiAlH4_4
Crystallization SolventEthanol/Water (7:3)
Reaction Scale-UpMembrane reactorFlow rate: 0.5–2 mL/min
Analytical Technique Key Peaks/Data Validation Method
1H^1H-NMRδ 1.4 (tert-butyl), δ 3.7 (COOCH3_3)Compare with crystallography
HRMSm/z 243.26 [M+H]+^+Match isotopic distribution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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